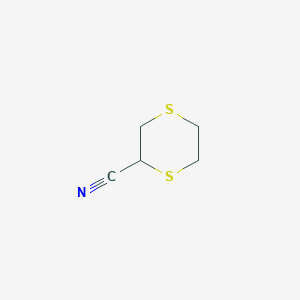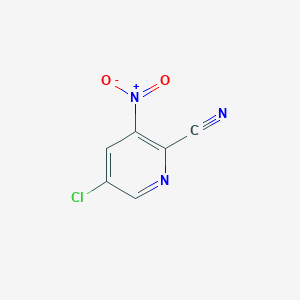
5-Chloro-2-Cyano-3-Nitropyridine
Overview
Description
5-Chloro-2-Cyano-3-Nitropyridine (5-Cl-2-CN-3-NP) is an organic compound that is widely used in research and laboratory experiments due to its various properties. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. It is a versatile compound that can be used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
Scientific Research Applications
Synthesis of Derivatives and Intermediates :
- 5-Chloro-2-Cyano-3-Nitropyridine is used in the synthesis of ω-substituted-2-(polyenamino)- or annelated nitropyridines, which are important intermediates in chemical syntheses (Yakovlev et al., 1998).
- It reacts with different nucleophiles to yield various 2-substituted 3-cyano-5-nitropyridines, including polyenamino derivatives (Yakovlev et al., 1998).
Kinetic Studies :
- The kinetics of reactions involving this compound with piperidine and morpholine in methanol and benzene have been extensively studied to understand the reaction mechanisms (Hamed, 1997).
Mass Spectrometry and Isomer Differentiation :
- Charge inversion tandem mass spectrometry has been used to study the structure of ionic products from reactions involving this compound, providing insights into isomeric structures (Dolnikowski, 1992).
Structural Investigations and NMR Studies :
- The structure of intermediates formed in reactions with this compound has been examined using NMR and X-ray crystallography, offering valuable information about molecular geometries and reaction pathways (Haynes & Pett, 2007).
Arylthio-dechlorination Reactions :
- This compound is involved in arylthio-dechlorination reactions, leading to the synthesis of 2-arylthio-3-nitropyridines, which are important chemical intermediates (Hamed et al., 1997).
Substitution Reactions and Solvent Effects :
- The reactions of this compound with aniline in various solvents have been studied, shedding light on the impact of solvent properties on reaction kinetics and mechanisms (Brewis et al., 1974).
Synthesis of Anticoccidial Agents :
- This compound has been used in the synthesis of anticoccidial agents, demonstrating its potential in the development of new pharmaceuticals (Morisawa et al., 1977).
Investigation in Antileprosy Activity :
- It has been utilized in synthesizing compounds with antileprosy potential, indicating its relevance in medicinal chemistry (Makarov et al., 2006).
Safety and Hazards
The safety information for 5-Chloro-2-Cyano-3-Nitropyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .
Future Directions
The synthesis of 2-chloro-5-nitropyridine, which includes 5-Chloro-2-Cyano-3-Nitropyridine as a step, is an important process in the field of organic synthesis . The method disclosed in the patent provides a high-yield, low-byproduct process, suggesting potential for further optimization and application in industrial settings . Additionally, the synthesis and reactions of nitropyridines have been a topic of research, indicating a continued interest in these compounds .
Mechanism of Action
Target of Action
It’s known that nitropyridines can participate in various chemical reactions, suggesting they may interact with a wide range of molecular targets .
Mode of Action
Nitropyridines are known to undergo reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The nitro group in the 5-Chloro-2-Cyano-3-Nitropyridine could potentially be reduced to an amino group, which could then participate in further reactions .
Pharmacokinetics
Its physical properties, such as being a white to yellow powder or crystals , suggest that it could have reasonable solubility in biological fluids, which could influence its absorption and distribution.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its reactivity and stability . .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-Cyano-3-Nitropyridine plays a crucial role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound’s interactions with biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. Additionally, it can modulate the expression of genes involved in cell cycle regulation and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit their activity by forming covalent bonds with active site residues. This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Properties
IUPAC Name |
5-chloro-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTRTPYMNGYVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301127 | |
| Record name | 5-Chloro-2-Cyano-3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181123-11-5 | |
| Record name | 5-Chloro-2-Cyano-3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-nitropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
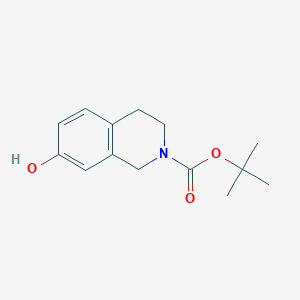


![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
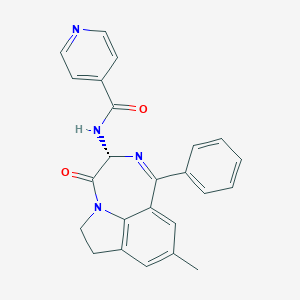
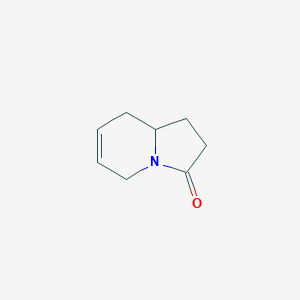
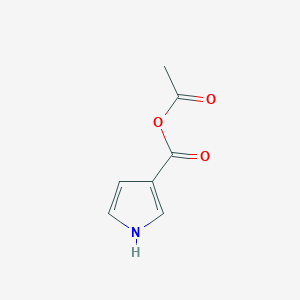

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)


![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
